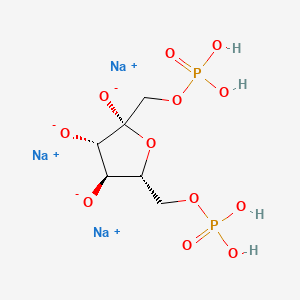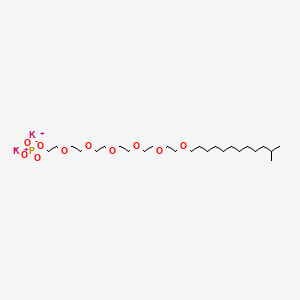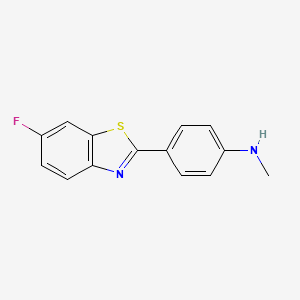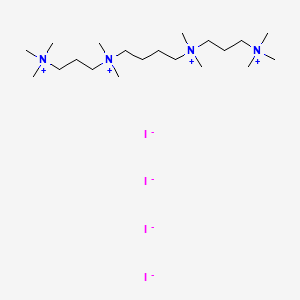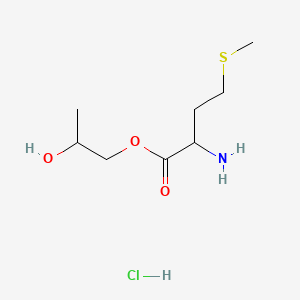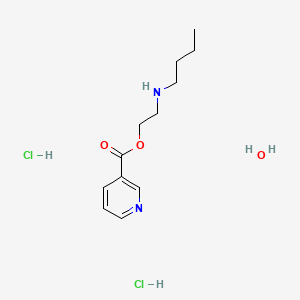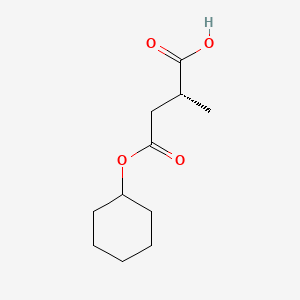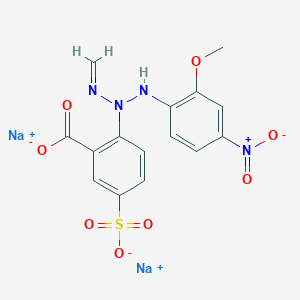
Disodium 2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a sulphonatobenzoate moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazenyl group and the sulphonation of the benzoate ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Disodium 2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium 2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium
Uniqueness
Disodium 2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85030-39-3 |
|---|---|
Molecular Formula |
C15H12N4Na2O8S |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
disodium;2-[(2-methoxy-4-nitroanilino)-(methylideneamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C15H14N4O8S.2Na/c1-16-18(17-12-5-3-9(19(22)23)7-14(12)27-2)13-6-4-10(28(24,25)26)8-11(13)15(20)21;;/h3-8,17H,1H2,2H3,(H,20,21)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
KBCHIUVAXNQLGV-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


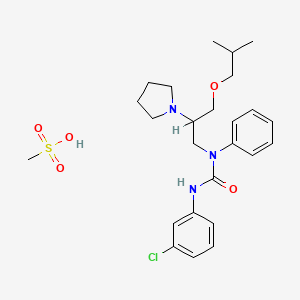
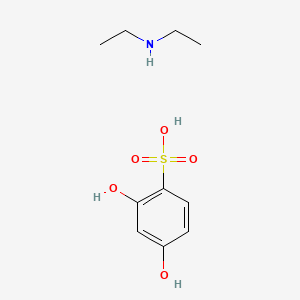
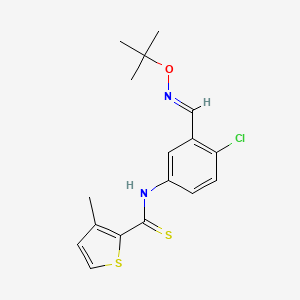

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
